molecular formula C6H6BrNOS B8622877 2-Bromo-5-acetyl thiophene oxime

2-Bromo-5-acetyl thiophene oxime

Cat. No. B8622877
M. Wt: 220.09 g/mol
InChI Key: GGNDYUAZNCRVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04366321

Procedure details

2-Bromo-5-acetyl thiophene oxime (35.2 g) (0.16 mole) was dissolved in concentrated sulphuric acid (80 ml) at 5°-10° C. A mixture of fuming nitric acid (95-98%) (10.6 g) (0.16 mole) in concentrated sulphuric acid (10 ml) was added dropwise at less than 10° C. The temperature, after the addition, was allowed to rise to room temperature and the system stirred there for 60 minutes. Paraformaldehyde (2.0 g) was then added carefully and the mixture stirred at room temperature for 15 minutes. This was followed by the addition of a further amount (15.0 g) of paraformaldehyde at about 20°-26° C. Stirring was continued at this temperature for 2-3 hours further, and then the mixture was drowned into water, stirred for 30 minutes and filtered. The solid 2-bromo-3-nitro-5-acetyl thiophene was washed with water and dried. The yield was 35.3 g (88.25%).
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]([C:7](=NO)[CH3:8])=[CH:5][CH:6]=1.[N+:11]([O-])([OH:13])=[O:12].C=[O:16].O>S(=O)(=O)(O)O>[Br:1][C:2]1[S:3][C:4]([C:7](=[O:16])[CH3:8])=[CH:5][C:6]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
35.2 g
Type
reactant
Smiles
BrC=1SC(=CC1)C(C)=NO
Name
Quantity
80 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
10.6 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
15 g
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the system stirred there for 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at less than 10° C
ADDITION
Type
ADDITION
Details
The temperature, after the addition
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued at this temperature for 2-3 hours
Duration
2.5 (± 0.5) h
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid 2-bromo-3-nitro-5-acetyl thiophene was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
BrC=1SC(=CC1[N+](=O)[O-])C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.